2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8BrN3 |
|---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8BrN3/c14-11-5-1-3-9(7-11)12-16-8-10-4-2-6-15-13(10)17-12/h1-8H |
InChI Key |
KOBJRMNXIZSOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C3C=CC=NC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 2,3 D Pyrimidine Derivatives
General Approaches for Pyrido[2,3-d]pyrimidine (B1209978) Ring System Construction
The assembly of the bicyclic pyrido[2,3-d]pyrimidine structure is a cornerstone of its chemistry, with several well-established methods available to synthetic chemists. These strategies can be broadly categorized into cyclization from pyrimidine (B1678525) precursors, annulation from pyridine (B92270) starting materials, and convergent multicomponent reactions.
One of the most common and versatile approaches to the pyrido[2,3-d]pyrimidine core involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrimidine. This strategy typically starts with a 6-aminopyrimidine derivative, which can undergo condensation with a variety of three-carbon electrophilic partners.
For instance, the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated carbonyl compounds or their equivalents is a widely employed method. nih.govnih.gov The initial Michael addition of the amino group to the unsaturated system is followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrido[2,3-d]pyrimidine product. Another notable example is the condensation of 6-aminopyrimidines with 1,3-dicarbonyl compounds, which provides a direct route to 5,7-disubstituted pyrido[2,3-d]pyrimidines.
The reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) provides a direct route to a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further functionalized. rsc.org This highlights the utility of activated pyrimidine precursors in building the fused pyridine ring.
A variety of reagents have been successfully employed in these cyclization reactions, showcasing the robustness of this approach.
| Pyrimidine Precursor | Reagent | Product Type |
| 6-Aminouracil | α,β-Unsaturated Ketone | 5,7-Disubstituted Pyrido[2,3-d]pyrimidinone |
| 6-Aminouracil | Malononitrile (B47326) and Aldehydes | 5-Cyano-7-aryl-pyrido[2,3-d]pyrimidinone |
| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde sodium salt | 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine rsc.org |
This table provides examples of cyclization reactions starting from pyrimidine ring systems.
An alternative strategy involves the construction of the pyrimidine ring onto a pre-existing pyridine scaffold. This approach typically utilizes an ortho-amino-substituted pyridine derivative, such as 2-aminonicotinamide or 2-aminonicotinonitrile, as the starting material. nih.gov These precursors can undergo cyclization with various one-carbon reagents to form the pyrimidine ring.
For example, the reaction of 2-aminonicotinamide with formamide (B127407) or triethyl orthoformate can yield pyrido[2,3-d]pyrimidin-4(3H)-one. Similarly, 2-aminonicotinonitrile can be treated with isocyanates or isothiocyanates to afford 4-amino-2-substituted pyrido[2,3-d]pyrimidines. A recent study demonstrated the synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives starting from the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form a substituted nicotinamide, which was then further cyclized. rsc.org
| Pyridine Precursor | Reagent | Product Type |
| 2-Aminonicotinamide | Formamide | Pyrido[2,3-d]pyrimidin-4(3H)-one |
| 2-Aminonicotinonitrile | Isothiocyanate | 4-Amino-2-thioxo-pyrido[2,3-d]pyrimidine |
| 2-Aminonicotinonitrile | Acyl Chloride | 2-Substituted-4-aminopyrido[2,3-d]pyrimidine nih.gov |
This table illustrates annulation strategies starting from pyridine ring systems.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the efficient synthesis of complex molecules like pyrido[2,3-d]pyrimidines. These strategies offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. capes.gov.br
A common MCR approach involves the condensation of a 6-aminopyrimidine (such as 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate. rsc.org These reactions are often catalyzed by acids, bases, or, more recently, by environmentally benign catalysts such as ionic liquids or nanocatalysts, and can be promoted by microwave irradiation. rsc.org Another MCR involves the reaction of β-oxodithioesters with 1,3-dimethyl-6-aminouracil and aldehydes in a deep eutectic solvent, which serves as a recyclable medium.
Targeted Synthesis of 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine and Analogues
The synthesis of the specific target molecule, this compound, can be approached in two primary ways: by introducing the 3-bromophenyl group onto a pre-formed pyrido[2,3-d]pyrimidine scaffold, or by constructing the heterocyclic system with the 3-bromophenyl moiety already in place.
Introduction of Bromophenyl Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the introduction of aryl substituents onto heterocyclic systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a particularly effective method.
| Halogenated Substrate | Coupling Partner | Catalyst System (Example) | Product |
| 2-Chloropyrido[2,3-d]pyrimidine | 3-Bromophenylboronic acid | Pd(PPh₃)₄ / Base | This compound |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / Base | 2,4-Diphenylpyrido[2,3-d]pyrimidine |
This table outlines a plausible cross-coupling strategy for the synthesis of the target compound based on known methodologies.
Formation of the Pyrido[2,3-d]pyrimidine Core with Phenyl/Bromophenyl Moieties
An alternative and often highly efficient approach is to construct the pyrido[2,3-d]pyrimidine ring system with the desired 2-aryl substituent already incorporated. This can be achieved by using a benzamidine (B55565) derivative as a key building block.
A likely synthetic route would involve the cyclocondensation of 3-bromobenzamidine with a suitable 2-aminopyridine-3-carbaldehyde or a related three-carbon synthon. The reaction of an amidine with an α,β-unsaturated carbonyl compound is a well-established method for the formation of pyrimidine rings.
For example, the reaction of 3-bromobenzamidine with an appropriately substituted pyridine derivative bearing ortho-amino and aldehyde or ketone functionalities would lead directly to the this compound core. A study on the synthesis of bioactive pyrido[2,3-d]pyrimidines involved the acylation of an o-aminonicotinonitrile followed by intramolecular heterocyclization to yield 2-aryl-pyrido[2,3-d]pyrimidines, demonstrating the viability of building the pyrimidine ring with the aryl group pre-installed. nih.gov
| Amidine | Pyridine Precursor (Example) | Reaction Type | Product |
| 3-Bromobenzamidine | 2-Aminopyridine-3-carbaldehyde | Cyclocondensation | This compound |
| Benzamidine | Diethyl malonate | Cyclocondensation | 2-Phenylpyrido[2,3-d]pyrimidine-4,7-dione |
This table presents a strategy for forming the pyrido[2,3-d]pyrimidine core with the desired phenyl/bromophenyl substituent.
Reaction Optimization and Yield Enhancement in Syntheses
The optimization of reaction conditions is a critical aspect of synthesizing pyrido[2,3-d]pyrimidine derivatives, aiming to maximize product yield and purity while minimizing reaction times and by-product formation. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and the nature of the starting materials.
For instance, in the multi-component synthesis of pyrido[2,3-d]pyrimidines, the molar ratio of the reactants, such as an aldehyde, malononitrile, and 2-aminonicotinate, can be systematically varied to determine the optimal stoichiometry. The catalyst loading is another crucial factor; for example, in syntheses catalyzed by diammonium hydrogen phosphate (B84403), the amount of catalyst is optimized to achieve the highest yield in the shortest time.
Furthermore, the reaction medium plays a pivotal role. A shift from traditional organic solvents to more environmentally friendly options like water or solvent-free conditions often requires re-optimization of other parameters to maintain high yields. The table below illustrates typical parameters that are subject to optimization in the synthesis of pyrido[2,3-d]pyrimidine derivatives.
| Parameter | Variable | Objective |
| Catalyst | Type and Loading | Maximize reaction rate and yield |
| Solvent | Polarity and Type | Enhance solubility and reaction efficiency |
| Temperature | Reaction Temperature | Control reaction rate and selectivity |
| Reactant Ratio | Stoichiometry | Minimize waste and by-product formation |
| Reaction Time | Duration of Reaction | Achieve complete conversion with minimal degradation |
Advanced and Sustainable Synthetic Protocols
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of pyrido[2,3-d]pyrimidines. These modern techniques often offer significant advantages over classical methods, including shorter reaction times, higher yields, and simpler work-up procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer compared to conventional heating. For example, the synthesis of certain pyrido[2,3-d]pyrimidine derivatives under microwave irradiation has been shown to proceed in significantly shorter times and with higher yields compared to conventional heating methods.
Ultrasound irradiation is another energy-efficient technique that has been successfully applied to the synthesis of heterocyclic compounds. The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. In the context of pyrido[2,3-d]pyrimidine synthesis, ultrasound has been shown to promote reactions, leading to excellent yields in shorter reaction times compared to traditional methods.
The development of novel catalysts is at the forefront of modern synthetic chemistry. Various catalytic systems have been employed for the synthesis of pyrido[2,3-d]pyrimidines, offering high efficiency and selectivity.
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of complex heterocyclic frameworks. While specific examples for this compound are not detailed, palladium-catalyzed cross-coupling reactions are a standard method for introducing aryl groups, such as the 3-bromophenyl group, onto a heterocyclic core.
Diammonium Hydrogen Phosphate: This inexpensive and environmentally friendly salt has been utilized as an efficient catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. Reactions are often carried out under solvent-free conditions, providing high yields of the desired products.
Nanomagnetic Catalysts: The use of magnetic nanoparticles as catalyst supports offers a practical solution for catalyst recovery and reuse, a key principle of green chemistry. For instance, a silica-bonded n-propyl-4,5-dihydro-1H-tetrazole-5-thione nanomagnetic catalyst (SBP-DHT-MNPs) has been reported for the synthesis of pyrido[2,3-d]pyrimidines, demonstrating high efficiency and easy separation from the reaction mixture using an external magnet.
| Catalyst | Advantages |
| Palladium Complexes | High efficiency in cross-coupling reactions |
| Diammonium Hydrogen Phosphate | Inexpensive, non-toxic, and effective under solvent-free conditions |
| Nanomagnetic Catalysts | Easy recovery and reusability, promoting sustainable processes |
In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that minimize or eliminate the use of hazardous organic solvents.
Aqueous Media: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrido[2,3-d]pyrimidine derivatives has been successfully achieved in aqueous media, often with the aid of a catalyst to facilitate the reaction. For example, the use of iodine in water has been reported as an efficient system for the synthesis of these compounds.
Solvent-Free Conditions: Conducting reactions without a solvent, also known as neat or solid-state reactions, is another highly effective green chemistry approach. The one-pot synthesis of pyrido[2,3-d]pyrimidines has been reported under solvent-free conditions, often promoted by a catalyst such as diammonium hydrogen phosphate or through microwave irradiation. These methods not only reduce environmental pollution but also simplify the work-up procedure, as the need to remove a solvent is eliminated.
Molecular Target Identification and Mechanistic Elucidation of Pyrido 2,3 D Pyrimidine Derivatives in Vitro Studies
Enzyme Inhibition Profiles and Kinetics (In Vitro)
The therapeutic potential of pyrido[2,3-d]pyrimidine (B1209978) derivatives often stems from their ability to inhibit specific enzymes involved in disease pathogenesis. In vitro studies have been instrumental in characterizing these interactions, providing valuable data on their potency and selectivity.
Tyrosine Kinase Inhibition
Pyrido[2,3-d]pyrimidines have emerged as potent inhibitors of various tyrosine kinases, which are critical regulators of cell signaling pathways implicated in cancer and other diseases. nih.govjocpr.com
One notable derivative, PD180970, has demonstrated potent, ATP-competitive inhibition of the c-Abl and Bcr/Abl tyrosine kinases. nih.govresearchgate.net In vitro assays revealed that PD180970 inhibits the autophosphorylation of p210Bcr-Abl with an IC50 value of 5 nM and the kinase activity of purified recombinant Abl tyrosine kinase with an IC50 of 2.2 nM. researchgate.net In cellular models, it inhibited the in vivo tyrosine phosphorylation of p210Bcr-Abl and its substrates Gab2 and CrkL with IC50 values of 170 nM and 80 nM, respectively, in K562 chronic myelogenous leukemia cells. researchgate.net This compound was also found to be effective against imatinib-resistant Bcr/Abl mutants. nih.gov
Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants. nih.govnih.gov For instance, some derivatives have shown inhibitory activity against EGFRWT and the drug-resistant EGFRT790M mutant. nih.gov A series of thieno[2,3-d]pyrimidine (B153573) derivatives, structurally related to pyrido[2,3-d]pyrimidines, have also been identified as EGFR and HER-2 inhibitors. nih.gov In the pursuit of multi-targeted kinase inhibitors, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit EGFR, Her2, and VEGFR2. mdpi.com
Other tyrosine kinases targeted by pyrido[2,3-d]pyrimidine derivatives include Fibroblast Growth Factor Receptors (FGFR) and c-src. nih.govresearchgate.net The derivative PD180970 was initially identified as a c-Src tyrosine kinase inhibitor. researchgate.net
A summary of the tyrosine kinase inhibitory activities of selected pyrido[2,3-d]pyrimidine derivatives is presented below:
| Compound/Derivative | Target Kinase | IC50 Value | Cell Line/Assay Condition |
| PD180970 | p210Bcr-Abl (in vitro autophosphorylation) | 5 nM | Purified enzyme |
| PD180970 | Recombinant Abl tyrosine kinase | 2.2 nM | Purified enzyme |
| PD180970 | p210Bcr-Abl (in vivo phosphorylation) | 170 nM | K562 cells |
| PD180970 | Gab2 and CrkL (in vivo phosphorylation) | 80 nM | K562 cells |
| PD173955 | Bcr/Abl | 2.5 nM | R10(-) cell line |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | EGFR | 79 nM | Enzyme assay |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | Her2 | 40 nM | Enzyme assay |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | VEGFR2 | 136 nM | Enzyme assay |
Dihydrofolate Reductase (DHFR) Inhibition
The enzyme dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer therapies. Pyrido[2,3-d]pyrimidines have been shown to be effective inhibitors of DHFR, contributing to their antiproliferative properties. nih.govjocpr.com This inhibitory activity is believed to be a key mechanism behind their effectiveness against organisms like Toxoplasma gondii and Pneumocystis carinii. nih.gov
In one study, a series of 7-(3-bromophenyl)pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their DHFR inhibitory activity. nih.gov Specifically, 7-(3-bromophenyl)-5-(2-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-amine and 7-(3-bromophenyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one were synthesized through the cyclization of corresponding nicotinonitrile precursors. nih.gov One derivative in this class, compound 115, demonstrated an IC50 of 6.5 μM against DHFR, which was comparable to the known DHFR inhibitor methotrexate (B535133) (MTX) with an IC50 of 5.57 μM. nih.gov
Phosphatidylinositol-3 Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. semanticscholar.org Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both PI3K and mTOR. nih.govnih.gov
PI-103, a synthetic small molecule from the pyridofuropyrimidine class, is a potent inhibitor of class IA PI3K enzymes and mTOR, with IC50 values of 8.4 nM for PI3Kα and 5.7 nM for mTOR. nih.gov However, its rapid in vivo metabolism has limited its clinical development. nih.gov Other derivatives, such as Ku-0063794, act on mTOR by inhibiting both mTORC1 and mTORC2 with an IC50 of approximately 10 nM. semanticscholar.org
Some pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of ERK2 and PI3Kα. nih.gov For example, compound 74 in a studied series was found to be a potent dual inhibitor of both kinases. nih.gov
The inhibitory activity of selected pyrido[2,3-d]pyrimidine and related derivatives against PI3K and mTOR is summarized below:
| Compound/Derivative | Target | IC50 Value |
| PI-103 | PI3Kα | 8.4 nM |
| PI-103 | mTOR | 5.7 nM |
| Ku-0063794 | mTORC1/mTORC2 | ~10 nM |
Carbonic Anhydrase (CA-I, CA-II) Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A study investigating new pyrido[2,3-d]pyrimidine derivatives demonstrated their in vitro inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). nih.gov
The results indicated that all the synthesized compounds inhibited the activities of both hCA I and hCA II. nih.gov Among the tested compounds, one derivative, 7e, was the most active inhibitor of hCA I with an IC50 value of 6.79 µM, while another, 5g, showed the highest inhibitory activity against hCA II with an IC50 of 7.22 µM. nih.gov
Other Enzyme Targets and Their In Vitro Modulation
The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for its interaction with a range of other enzyme targets.
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis, making it an attractive target for cancer therapy. nih.govrsc.org Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of PIM-1 kinase. nih.govrsc.org In one study, compounds 4 and 10 exhibited remarkable PIM-1 inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively, which were comparable to the known inhibitor staurosporine (B1682477) (IC50 = 16.7 nM). nih.gov
Cyclin-Dependent Kinases (CDKs): Certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinases, which are key regulators of the cell cycle. nih.govmdpi.com For instance, Palbociclib, a pyrido[2,3-d]pyrimidin-7(8H)-one, is an inhibitor of CDK4 and CDK6. mdpi.com
Phosphodiesterase Type 4 (PDE4): A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a target for inflammatory diseases. researchgate.net
Mammalian STE20-Like (MST) Kinases: More recently, pyrido[2,3-d]pyrimidin-7(8H)-one-based compounds have been developed as selective inhibitors of mammalian STE20-like (MST) kinases, such as MST3 and MST4, which are involved in cell growth, migration, and apoptosis. researchgate.net
Cellular Pathway Modulation and Biological Activity (In Vitro)
The enzyme inhibitory activities of pyrido[2,3-d]pyrimidine derivatives translate into significant effects on cellular pathways and a range of biological activities in vitro.
The inhibition of Bcr/Abl by PD180970 leads to the induction of apoptosis in K562 leukemic cells, as evidenced by nuclear staining, PARP cleavage, and annexin (B1180172) V binding assays. researchgate.net This apoptotic effect is specific to Bcr/Abl-positive cells, as the compound had no apparent effect on the growth and viability of Bcr/Abl-negative HL60 cells. researchgate.net
Derivatives targeting EGFR have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.govnih.gov For example, a thieno[3,2-d]pyrimidine (B1254671) derivative, compound B1, displayed high cytotoxic activity against H1975 and A549 lung cancer cells. nih.gov Further mechanistic studies showed that this compound blocked the G2/M phase of the cell cycle and induced apoptosis. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have shown cytotoxic effects against multiple cancer cell lines, inducing cell cycle arrest and apoptosis. mdpi.com
Inhibition of the PI3K/mTOR pathway by derivatives like GSK1059615 has been shown to inhibit the growth, survival, and proliferation of gastric cancer cells in vitro, while also inducing apoptosis. nih.gov
The PIM-1 kinase inhibitor, compound 4, was found to significantly activate apoptosis in MCF-7 breast cancer cells and arrest the cell cycle at the G1 phase. nih.gov
Based on a comprehensive review of scientific literature, there is a notable lack of specific experimental data for the chemical compound 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine corresponding to the detailed outline provided. Research in this area extensively covers the broader class of pyrido[2,3-d]pyrimidine derivatives, but studies focusing explicitly on the 3-bromophenyl substituted variant are not available in the public domain.
The available scientific information is centered on derivatives with alternative substitutions at the 2-position and other locations on the pyrido[2,3-d]pyrimidine scaffold. While numerous studies investigate the antiproliferative, apoptotic, antimicrobial, and molecular interaction properties of this class of compounds, the specific data for "this compound" is not present in the reviewed literature.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on This compound as per the strict outline and content requirements.
However, a detailed article can be generated on the general class of 2-Aryl-pyrido[2,3-d]pyrimidines , which would encompass the topics requested in your outline, using data from closely related and representative compounds. This would include:
Antiproliferative activities in various cancer cell lines (HepG2, HCT-116, PC-3, MCF-7, A549). nih.govnih.govnih.govmdpi.com
Mechanisms of apoptosis induction and cell cycle arrest . nih.govnih.govresearchgate.netbohrium.comrsc.org
In vitro antimicrobial and antifungal investigations. eurjchem.comresearchgate.netafricaresearchconnects.comtandfonline.comnih.govresearchgate.netresearchgate.netcapes.gov.br
Molecular interaction and binding mode analysis through docking studies. rsc.orgnih.govnih.govmdpi.comresearchgate.netjohnshopkins.edu
Please advise if you would like to proceed with an article on the broader, well-documented class of 2-Aryl-pyrido[2,3-d]pyrimidines .
Elucidation of Molecular Interactions and Binding Modes
Allosteric Modulation and Active Site Binding
The primary mode of action for many pyrido[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases. acs.org These molecules are designed to mimic the adenine (B156593) ring of ATP, allowing them to fit into the ATP-binding pocket of the kinase. This direct competition prevents the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade.
A compelling example, although involving a positional isomer, is the study of 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines . These compounds have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Their mechanism involves direct competition with ATP at the enzyme's binding site. This highlights the potential for the 3-bromophenyl moiety, when attached to a pyrido[2,3-d]pyrimidine core, to confer potent kinase inhibitory activity.
While direct evidence for allosteric modulation by This compound is absent, the concept of allosteric modulation is a known mechanism for other purine (B94841) and pyrimidine-based compounds. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that can either enhance or inhibit the enzyme's activity. Given the structural similarities, the possibility of allosteric modulation by pyrido[2,3-d]pyrimidine derivatives cannot be entirely ruled out and represents an area for future investigation.
Research Findings on Related Pyrido[2,3-d]pyrimidine Derivatives
Numerous studies have demonstrated the kinase inhibitory potential of various pyrido[2,3-d]pyrimidine derivatives. These compounds have shown activity against a range of kinases, including but not limited to:
Tyrosine Kinases: Members of this family, such as EGFR and Bcr-Abl, are frequent targets. nih.gov
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. nih.gov
Phosphoinositide 3-kinases (PI3K): These enzymes are involved in cell growth, proliferation, and survival. nih.gov
PIM-1 Kinase: This serine/threonine kinase is implicated in cell survival and proliferation. rsc.org
The inhibitory activity of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The table below summarizes the inhibitory activities of some representative pyrido[2,3-d]pyrimidine derivatives against various kinases, as reported in the literature. It is important to note that these are structurally distinct from This compound .
| Derivative Name/Number | Target Kinase(s) | Reported IC₅₀ (nM) |
| PD180970 | Bcr-Abl | 2.5 nih.gov |
| PD173955 | Bcr-Abl | 2.5 nih.gov |
| Compound 4 | PIM-1 | 11.4 rsc.org |
| Compound 10 | PIM-1 | 17.2 rsc.org |
These findings underscore the potential of the pyrido[2,3-d]pyrimidine scaffold as a source of potent kinase inhibitors. The specific substitutions on the core structure play a critical role in determining the potency and selectivity of these compounds for different kinases. Further research is necessary to specifically elucidate the molecular targets and mechanistic details of This compound .
Structure Activity Relationship Sar Studies of Pyrido 2,3 D Pyrimidine Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
The pyrido[2,3-d]pyrimidine (B1209978) core offers several positions (C2, C4, C5, C6, and C8) where chemical modifications can be introduced to modulate the compound's pharmacological profile.
The substituents at the C2 and C4 positions of the pyrido[2,3-d]pyrimidin-7(8H)-one core are generally correlated with the desired biological activity, particularly for tyrosine kinase inhibitors. In contrast, modifications at the C5 and C6 positions are often responsible for tuning the selectivity of the compound for a specific receptor. nih.gov
For pyrido[2,3-d]pyrimidin-7(8H)-ones with a double bond between C5 and C6, nitrogen-based substituents are predominantly found at the C2 position in active compounds. At the C4 position, a hydrogen atom is the most common substituent, followed by carbon-based groups. nih.gov The combination of a nitrogen substituent at C2 and a hydrogen at C4 is a widely explored motif in the development of antineoplastic agents. nih.gov
In the case of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, nitrogen substituents are also common at the C2 position, followed by carbon and sulfur substituents. At the C4 position of this saturated scaffold, oxygen-containing groups, especially a carbonyl group, are prevalent, followed by carbon substituents. nih.gov
Studies have shown that the presence of a carbonyl group at the C2 position of certain pyrido[2,3-d]pyrimidine derivatives can contribute to their anticancer activity. nih.gov For instance, compounds with a (4-CH3-phenyl) or (4-chlorophenyl) group at the C5 and C7 positions, respectively, alongside a C2-carbonyl, have demonstrated notable anticancer properties. nih.gov
The C5 and C6 positions play a crucial role in determining the selectivity of these compounds. The nature and size of the substituents at these positions can influence the interaction with the target protein, leading to differential inhibition of various kinases or enzymes. nih.gov
| Position | Common Substituents | Impact on Activity/Selectivity |
| C2 | Nitrogen-based, Carbonyl | Correlated with primary biological activity (e.g., kinase inhibition) |
| C4 | Hydrogen, Carbon-based, Carbonyl | Influences overall activity profile |
| C5 | Aryl groups (e.g., 4-CH3-phenyl) | Modulates selectivity and potency |
| C6 | Various substituents | Primarily affects selectivity for specific targets |
| C8 | Alkyl groups (e.g., Ethyl) | Can influence activity profiles |
Nitrogen substitution on the pyrido[2,3-d]pyrimidine ring system, particularly at the N8 and N9 positions, can significantly impact the biological activity of these compounds. For instance, in the context of dihydrofolate reductase (DHFR) inhibitors, N9-alkylation has been employed as a strategy to modify the properties of these molecules. nih.gov
Halogenation, such as the introduction of a bromophenyl or trifluoromethyl group, is a common strategy in medicinal chemistry to enhance the biological activity and modulate the physicochemical properties of a compound. The presence of a trifluoromethyl group can impact the electronic properties and metabolic stability of the molecule. uni.luuni.lu In the case of 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine, the bromine atom on the phenyl ring plays a crucial role in its interactions with target proteins.
Positional Effects of the 3-Bromophenyl Moiety in this compound and Related Compounds
The position of the bromophenyl group on the pyrido[2,3-d]pyrimidine scaffold is a critical determinant of its biological activity. In a series of 4-amino-5,7-disubstituted pyridopyrimidines developed as adenosine (B11128) kinase (AK) inhibitors, the 5-(3-bromophenyl) substituent was a key feature. nih.gov A related compound, 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, was identified as a potent and orally efficacious AK inhibitor. nih.gov
Rational Design Principles for Optimized Pyrido[2,3-d]pyrimidine Inhibitors
The development of potent and selective pyrido[2,3-d]pyrimidine inhibitors relies on rational design principles, including scaffold modification and lead optimization strategies.
Scaffold modification involves making significant changes to the core structure of the pyrido[2,3-d]pyrimidine to explore new chemical space and improve biological activity. This can include the fusion of additional rings or the introduction of different heterocyclic systems. For example, the hybridization of the pyrido[2,3-d]pyrimidine scaffold with other heterocyclic moieties like piperazines or triazoles has been explored to generate novel anticancer agents. nih.gov
Lead optimization focuses on making smaller, more targeted modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This often involves iterative cycles of design, synthesis, and biological testing. For instance, in the development of CDK2 inhibitors, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated, leading to the identification of a lead candidate with potent inhibitory activity. eurekaselect.com Similarly, structure-activity relationship studies have guided the optimization of pyrido[2,3-d]pyrimidines as PIM-1 kinase inhibitors, resulting in compounds with remarkable cytotoxicity against cancer cells. rsc.org
A common lead optimization strategy involves modifying substituents on the pyrido[2,3-d]pyrimidine core. For example, the introduction of an electron-donating methoxy (B1213986) group at the 4-position of a phenyl ring attached to the scaffold was found to be beneficial for the anticancer activity of certain derivatives. nih.gov Conversely, converting a thioxo group to a hydrazide moiety in another series significantly enhanced anti-hepatic cancer activity, demonstrating the impact of modifying functional groups. nih.gov
Computational Chemistry and Advanced Spectroscopic Characterization
Molecular Modeling and Docking Simulations
Molecular modeling is a powerful method used to predict how a molecule like 2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine might interact with biological targets, typically proteins such as enzymes. These simulations are crucial in drug discovery for predicting the efficacy of potential inhibitors.
Molecular docking studies on the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been instrumental in predicting how these compounds bind to the active sites of various protein kinases, which are key targets in cancer therapy. nih.gov For instance, derivatives are frequently evaluated against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. mdpi.comnih.govrsc.org
| Target Protein (PDB ID) | Example Ligand Class | Predicted Binding Affinity (Docking Score) | Key Interactions |
|---|---|---|---|
| VEGFR-2 | Cyanopyridones / Pyrido[2,3-d]pyrimidines | -14.5 to -15.2 kcal/mol | Hydrogen bonds with Cys1045, Asp1046; Hydrophobic interactions. mdpi.com |
| PIM-1 Kinase (PDB: 2OBJ) | Pyrido[2,3-d]pyrimidine derivatives | Not specified | Hydrogen bonds with the hinge region; lipophilic interactions in the active site. nih.govrsc.org |
| Biotin Carboxylase | Pyrido[2,3-d]pyrimidine derivatives | Not specified | Occupation of the active pocket, acting as fatty acid synthase inhibitors. ekb.eg |
Beyond static docking, molecular dynamics (MD) simulations are employed to explore the conformational dynamics of the ligand-receptor complex over time. These simulations provide insight into the stability of the predicted binding pose and can reveal subtle changes in the protein or ligand structure. For pyrido[2,3-d]pyrimidine inhibitors, MD simulations help confirm that the crucial hydrogen bonds with the kinase hinge region are maintained. mdpi.com
The interactions typically observed for this scaffold include:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine (B1678525) ring are primary hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring of the 2-(3-Bromophenyl) group fits into hydrophobic pockets within the enzyme's active site.
Pi-Stacking: The aromatic nature of both the pyrido[2,3-d]pyrimidine core and the bromophenyl substituent allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These studies provide a deeper understanding of molecular stability, reactivity, and intermolecular interactions.
For compounds in the pyrido[2,3-d]pyrimidine family, DFT calculations are used to determine the optimized molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of chemical reactivity and stability.
A Molecular Electrostatic Potential (MEP) map visually represents the electronic distribution in a molecule. For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are typically located around the nitrogen atoms of the pyrido[2,3-d]pyrimidine core due to their lone pairs of electrons.
Positive Potential (Blue): Regions of low electron density, which are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms.
Neutral/Slightly Positive Region (Green): The bromophenyl ring would exhibit a complex potential, with the bromine atom creating a region of slight negative potential on its equatorial sides and positive potential at its pole (a sigma-hole), influencing its ability to form halogen bonds.
| Calculation Method | Molecule Class | Calculated Property | Significance |
|---|---|---|---|
| DFT (B3LYP) | Pyrrolo[2,3-d]pyrimidines | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |
| DFT | Bromo-substituted Pyrido[2,3-d]pyrimidines | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. bohrium.com |
DFT calculations are also used to analyze non-covalent interactions that govern how molecules interact with each other in a solid state or with a biological target. For a bromo-substituted pyrido[2,3-d]pyrimidine derivative, Hirshfeld surface analysis was used to quantify the intermolecular contacts within its crystal structure. bohrium.com This analysis breaks down the crystal packing into contributions from different types of interactions, such as H···H, C···H, and O···H contacts, providing a detailed picture of the forces holding the crystal together. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence binding affinity and specificity.
Advanced Spectroscopic Analysis for Structural Elucidation in Research
The precise structure of newly synthesized compounds like this compound is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR , protons on the aromatic rings would appear as multiplets in the downfield region (typically δ 7.0-9.5 ppm). The specific splitting patterns and chemical shifts would confirm the substitution pattern on both the bromophenyl and pyrido[2,3-d]pyrimidine rings. mdpi.comnih.gov
In ¹³C NMR , each unique carbon atom gives a distinct signal, allowing for a complete carbon count and confirming the presence of the fused heterocyclic system and the substituted phenyl ring. mdpi.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a pyrido[2,3-d]pyrimidine derivative, the IR spectrum would show characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings (typically in the 1400-1650 cm⁻¹ range) and C-H aromatic stretching (around 3000-3100 cm⁻¹). The C-Br stretch would appear at lower frequencies. bohrium.comnih.gov
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio, providing definitive confirmation of its elemental composition. nih.govrsc.org
| Spectroscopic Technique | Information Obtained | Typical Observations for Pyrido[2,3-d]pyrimidine Derivatives |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Aromatic protons in the δ 7.0-9.5 ppm range; specific signals for substituents. mdpi.comrsc.org |
| ¹³C NMR | Carbon skeleton | Distinct signals for each carbon in the aromatic systems. mdpi.comnih.gov |
| FT-IR | Functional groups | Characteristic C=N, C=C, and aromatic C-H stretching vibrations. bohrium.comnih.gov |
| Mass Spectrometry | Molecular weight and formula | A molecular ion peak corresponding to the exact mass of the compound. rsc.org |
An article detailing the specific computational and advanced spectroscopic characterization of the chemical compound This compound cannot be generated at this time.
Extensive searches for empirical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for this specific molecule, did not yield any published results. The scientific literature that was accessed contains information on similar pyrido[2,3-d]pyrimidine derivatives and other bromophenyl-substituted heterocyclic compounds. However, no source provides the specific spectral or crystallographic data required to accurately and informatively populate the requested article sections for this compound itself.
Fulfilling the request would necessitate access to specific, experimentally determined data which appears to be unavailable in the public domain. Generating an article with data from related but different compounds would be scientifically inaccurate and would not adhere to the strict focus on the title compound.
Future research on pyrido[2,3-d]pyrimidines, including the specific compound this compound, is poised to expand upon the significant therapeutic potential of this heterocyclic scaffold. The diverse biological activities exhibited by this class of molecules, ranging from anticancer to anti-inflammatory effects, provide a strong foundation for future investigations. nih.govrsc.org Key areas of focus will likely involve innovating synthetic methodologies, identifying novel biological interactions, leveraging computational power for drug design, and exploring new applications in chemical biology.
Q & A
Q. What are the common synthetic routes for 2-(3-bromophenyl)pyrido[2,3-d]pyrimidine derivatives, and what challenges arise during cyclization?
The Gould-Jacobs reaction is a key method for synthesizing pyrido[2,3-d]pyrimidine scaffolds. This involves condensing a substituted 6-aminopyrimidine with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the fused ring system . Challenges include ensuring electron-releasing groups are present on the pyrimidine to facilitate cyclization and optimizing reaction conditions (e.g., temperature, solvent) to avoid side products. For bromophenyl-substituted derivatives, regioselective bromination or Suzuki coupling may be employed post-cyclization .
Q. How is the adenosine kinase (AK) inhibitory activity of this compound analogs assessed experimentally?
In vitro AK inhibition is measured via enzyme assays using radiolabeled adenosine. For example, ABT-702 (a related compound) showed an IC50 of 1.7 nM using recombinant AK. Selectivity is tested against other kinases (e.g., CDKs, EGFR) to confirm specificity. In vivo efficacy is evaluated in rodent pain models (e.g., thermal hyperalgesia) with oral dosing (10–30 mg/kg), monitoring analgesic effects via latency to paw withdrawal .
Q. What spectroscopic techniques are critical for characterizing pyrido[2,3-d]pyrimidine derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms regiochemistry and substituent positions. For example, the 3-bromophenyl group in ABT-702 shows distinct aromatic splitting patterns .
- HRMS : Validates molecular formula (e.g., C21H17BrN4O for ABT-702 derivatives) .
- X-ray crystallography : Resolves ambiguity in fused-ring systems, as seen in structural analogs .
Advanced Research Questions
Q. How do structural modifications at the 7-position of pyrido[2,3-d]pyrimidine impact CDK2 inhibition?
SAR studies reveal that lipophilic groups (e.g., aryl or morpholino substituents) at the 7-position enhance CDK2 binding. For example, compound 120 (7-morpholino derivative) showed an IC50 of 90 nM against CDK2, attributed to improved hydrophobic interactions in the ATP-binding pocket. In contrast, polar groups reduce activity due to poor fit .
Q. What strategies address poor bioavailability in this compound analogs?
- Prodrug design : Introducing phosphate esters (e.g., at the 4-amino group) improves aqueous solubility.
- Formulation : Nanoparticle encapsulation enhances oral absorption, as tested in ABT-702 analogs .
- Structural optimization : Reducing molecular weight (<500 Da) and logP (<5) improves pharmacokinetics .
Q. How do contradictory data on eEF-2K inhibition by pyrido[2,3-d]pyrimidines arise, and how can they be resolved?
Discrepancies in IC50 values (e.g., compound 6 at 420 nM vs. 9 at 930 nM) may stem from assay conditions (e.g., ATP concentration, enzyme source). Normalizing data using a reference inhibitor (e.g., A-484954) and performing kinetic studies (Ki determination) can clarify mechanistic differences .
Methodological Guidance
- Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC50 values across labs), validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and confirm compound purity via HPLC (>95%) .
- Experimental Design : For in vivo studies, include positive controls (e.g., roscovitine for CDK2) and account for interspecies metabolic differences by testing in multiple models (rat/mouse) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
